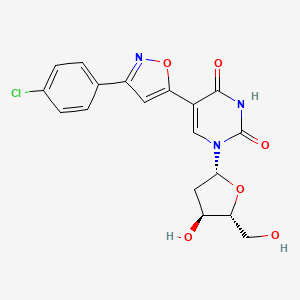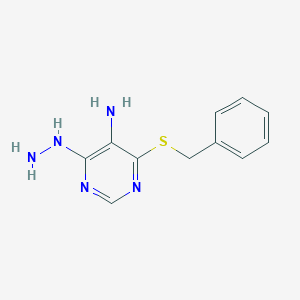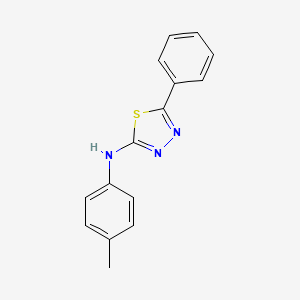![molecular formula C12H8N2O2 B12908145 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one CAS No. 896450-66-1](/img/structure/B12908145.png)
6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that features a fused ring system combining a furan ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the desired furo[2,3-d]pyrimidine ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen atoms or other functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties and potential use as an antibacterial agent.
Medicine: Explored for its antitumor activity, particularly against certain cancer cell lines.
Mécanisme D'action
The mechanism of action of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its antitumor effects. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one can be compared to other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidines: These compounds also feature a fused ring system and have been studied for their antitumor and antimicrobial activities.
Pyrido[2,3-d]pyrimidines: Known for their broad spectrum of biological activities, including anticancer and antibacterial properties.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, which can lead to a wide range of biological activities.
Propriétés
Numéro CAS |
896450-66-1 |
|---|---|
Formule moléculaire |
C12H8N2O2 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
6-phenyl-1H-furo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C12H8N2O2/c15-12-13-7-9-6-10(16-11(9)14-12)8-4-2-1-3-5-8/h1-7H,(H,13,14,15) |
Clé InChI |
GWZJLWYOVBDCMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(O2)NC(=O)N=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)


![3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12908094.png)



![2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide](/img/structure/B12908103.png)
![3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12908107.png)


